2-Ethyl-4-methylthiophen-3-amine
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Overview
Description
2-Ethyl-4-methylthiophen-3-amine is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene itself is a five-membered heterocycle containing one sulfur atom, and its derivatives exhibit a wide range of biological and chemical properties .
Preparation Methods
The synthesis of 2-Ethyl-4-methylthiophen-3-amine can be achieved through various methods. One common approach involves the cyclization of 2,5-dimethyl-3-thiaadipic acid in the presence of anhydride and alkali to obtain 2,4-dimethyltetrahydrothiophene-3-ketone. This intermediate is then condensed with hydroxylamine or its salt, followed by rearrangement to yield this compound . This method is suitable for industrial-scale production due to its high yield and scalability.
Chemical Reactions Analysis
2-Ethyl-4-methylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions of the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-4-methylthiophen-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Thiophene derivatives are explored for their anti-inflammatory and antihypertensive properties.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylthiophen-3-amine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In medicinal applications, it may act as an enzyme inhibitor or receptor modulator, depending on the specific derivative and target pathway .
Comparison with Similar Compounds
2-Ethyl-4-methylthiophen-3-amine can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
87675-36-3 |
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Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
2-ethyl-4-methylthiophen-3-amine |
InChI |
InChI=1S/C7H11NS/c1-3-6-7(8)5(2)4-9-6/h4H,3,8H2,1-2H3 |
InChI Key |
IIGBMSKTURWTGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CS1)C)N |
Origin of Product |
United States |
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